N-pyridin-4-yl-1H-indole-4-carboxamide
Description
Properties
IUPAC Name |
N-pyridin-4-yl-1H-indole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14(17-10-4-7-15-8-5-10)12-2-1-3-13-11(12)6-9-16-13/h1-9,16H,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYCKMCNFSZVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Condensation of Indole Derivatives
The foundational approach involves functionalizing indole precursors at the 4-position. Ethyl 1H-indole-4-carboxylate serves as a common starting material, undergoing alkylation with methyl iodide in the presence of sodium hydride to introduce a methyl group at the indole nitrogen. This intermediate is subsequently condensed with ethyl pyruvate in acidic media (e.g., HCl in ethanol or BF₃ etherate in acetic acid) to form a diester.
Key Reaction Conditions :
Amidation with 4-Aminopyridine
The diester intermediate is subjected to aminolysis using 4-aminopyridine in a protic solvent such as N,N-dimethylformamide (DMF). Acid catalysts like 4-methylbenzenesulfonic acid enhance reaction efficiency by protonating the carbonyl group, facilitating nucleophilic attack.
Optimization Insights :
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Prolonged reflux (>12 hours) improves conversion but risks decomposition.
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Substituents on the indole ring (e.g., halogens) require adjusted stoichiometry to prevent steric hindrance.
Stepwise Synthesis and Intermediate Characterization
Synthetic Pathway from Ethyl 5-Chloro-1H-Indole-2-Carboxylate
A representative protocol from patent literature involves:
-
Alkylation :
-
Pyruvate Condensation :
-
Amidation :
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Chromatographic Purity
HPLC analysis (C18 column, 70:30 H₂O/MeCN) reveals >98% purity for optimized batches.
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
Competitive hydrolysis of the diester to carboxylic acid is minimized by:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for preparing N-pyridin-4-yl-1H-indole-4-carboxamide?
- Methodology : Multi-step synthesis involving coupling reactions, such as amide bond formation between pyridine-4-carboxylic acid derivatives and indole-containing amines. For example, carbodiimide coupling agents (e.g., DCC or HATU) in anhydrous solvents like DMF or THF under inert atmospheres are typical .
- Critical Parameters : Reaction temperature (often 0–25°C), stoichiometric ratios, and purification via column chromatography or recrystallization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to verify substituent positions and amide bond formation .
- Mass Spectrometry (LC-MS/HRMS) : To confirm molecular weight and purity (>95% by HPLC) .
- X-ray Crystallography : For definitive stereochemical assignment in crystalline forms .
Advanced Research Questions
Q. What experimental approaches are used to investigate the biological interactions of this compound?
- Target Identification :
- Enzyme Inhibition Assays : Dose-response curves (IC) against kinases or receptors structurally related to pyridine/indole scaffolds .
- Molecular Docking : Computational modeling to predict binding affinities with targets like ATP-binding pockets .
- Pharmacodynamic Studies : In vitro cell viability assays (e.g., MTT) to assess cytotoxicity and selectivity indices .
Q. How can researchers resolve contradictions in reported activity data for this compound analogs?
- Case Study : Discrepancies in IC values may arise from assay conditions (e.g., buffer pH, ATP concentration).
- Resolution Strategy :
- Standardized Protocols : Adopt uniform assay conditions (e.g., 10 mM Mg, pH 7.4) .
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Data Validation : Replicate experiments with independent batches of the compound to exclude synthesis variability .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
